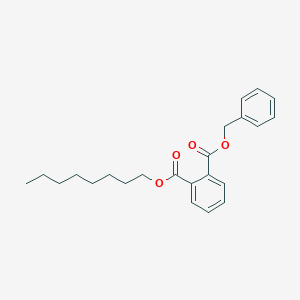

Benzyl octyl phthalate

Description

Properties

IUPAC Name |

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHSHXMIKFVAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873993 | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1248-43-7, 68515-40-2 | |

| Record name | 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1248-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl Octyl Phthalate: Chemical Architecture, Properties, and Pharmaceutical Implications

This guide provides an in-depth technical analysis of Benzyl Octyl Phthalate (BOP), structured for researchers and drug development professionals.

Abstract

Benzyl octyl phthalate (BOP), identified by CAS 1248-43-7, is an asymmetric phthalate ester used primarily as a plasticizer in polyvinyl chloride (PVC) and rubber matrices.[1] While less ubiquitous than its symmetric counterparts like DEHP or its homolog Benzyl Butyl Phthalate (BBP), BOP occupies a critical niche in extractables and leachables (E&L) studies due to its lipophilicity and regulatory status. This guide dissects the physicochemical profile, synthesis pathways, and toxicological landscape of BOP, providing actionable protocols for its detection in pharmaceutical packaging.

Chemical Architecture & Identity

BOP is a diester formed from the condensation of phthalic acid with two distinct alcohols: benzyl alcohol and n-octanol. Its asymmetry introduces unique polarity characteristics compared to symmetric phthalates.

Identity Standards

| Parameter | Specification |

| IUPAC Name | 1-benzyl 2-octyl benzene-1,2-dicarboxylate |

| CAS Number | 1248-43-7 |

| Molecular Formula | C₂₃H₂₈O₄ |

| Molecular Weight | 368.47 g/mol |

| SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |

| Synonyms | Octyl benzyl phthalate; 1,2-Benzenedicarboxylic acid, 1-octyl 2-(phenylmethyl) ester |

Synthesis Mechanism

Industrial synthesis typically employs a sequential esterification process to maximize the yield of the asymmetric ester and minimize symmetric byproducts (dibenzyl or dioctyl phthalate).

Step 1: Phthalic anhydride reacts with benzyl alcohol (1:1 molar ratio) to form Monobenzyl Phthalate (MBzP). Step 2: MBzP undergoes esterification with n-octanol using an acid catalyst (e.g., p-toluenesulfonic acid) to yield BOP.

Figure 1: Sequential synthesis pathway for asymmetric phthalate esters.

Physicochemical Profile

BOP exhibits "transitional" properties between the volatile lower-molecular-weight phthalates (like BBP) and the highly lipophilic higher-molecular-weight phthalates (like DNOP).

| Property | Value / Characteristic | Relevance to Pharma |

| Physical State | Clear, oily liquid | Migrates easily into liquid drug formulations. |

| Boiling Point | ~230°C (at 5 mmHg)* | High thermal stability; survives autoclaving. |

| Solubility (Water) | < 0.1 mg/L (Insoluble) | Accumulates in lipid-based formulations (emulsions, creams). |

| LogP (Octanol/Water) | ~7.5 (Predicted) | High affinity for hydrophobic drug substances (APIs). |

| Refractive Index | ~1.51 | Useful for detection in pure fractions. |

| Density | ~1.0 - 1.04 g/cm³ | Slightly denser than water; separates in aqueous extraction. |

*Note: Boiling point estimated based on homologous series (BBP vs. DNOP).

Analytical Characterization

For drug development professionals, detecting BOP as a leachable requires specific mass spectral and spectroscopic strategies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for quantification. BOP fragments characteristically under Electron Impact (EI).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

Key Diagnostic Ions (EI, 70 eV):

-

m/z 149 (Base Peak): Protonated phthalic anhydride ion (C₈H₅O₃⁺). Universal phthalate marker.

-

m/z 91: Tropylium ion (C₈H₇⁺). Indicates the benzyl group.[2][3][4]

-

m/z 251: Loss of the octyl chain (M - C₈H₁₇).

-

m/z 368: Molecular ion (M⁺). Often weak or absent.

Nuclear Magnetic Resonance (NMR)

When isolating unknown impurities, NMR confirms the asymmetric structure.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5–7.7 ppm (m, 4H): Phthalate aromatic ring.

-

δ 7.3–7.4 ppm (m, 5H): Benzyl aromatic ring.

-

δ 5.3 ppm (s, 2H): Benzylic methylene (-COO-CH ₂-Ph).

-

δ 4.2 ppm (t, 2H): Octyl ester methylene (-COO-CH ₂-C₇H₁₅).

-

δ 0.9 ppm (t, 3H): Terminal methyl of octyl chain.

-

Toxicology & Regulatory Landscape

BOP is structurally homologous to Benzyl Butyl Phthalate (BBP) , a Substance of Very High Concern (SVHC) under REACH. Consequently, BOP is treated with high scrutiny in regulatory toxicology.

Metabolic Fate

Upon ingestion or absorption, BOP undergoes rapid hydrolysis by esterases (e.g., lipase) into monoesters. The "benzyl" moiety is often cleaved first, but both pathways exist.

Figure 2: Metabolic hydrolysis pathways of BOP.

Regulatory Status

-

Apple Regulated Substances Specification (069-0135-N): Explicitly lists Benzyl octyl phthalate (CAS 1248-43-7) as a restricted substance. This confirms its relevance in consumer electronics supply chains, often a precursor to broader restrictions.

-

REACH (EU): While not always individually listed in Annex XIV, it falls under the broad "Phthalates" grouping for restriction in toys and childcare articles if used as a substitute for BBP/DEHP.

-

US FDA: Not approved for food contact in new applications; authorizations for many homologous phthalates were revoked in 2022.

Experimental Protocol: Determination in Pharmaceutical Formulations

Objective: Quantify BOP leachables in a lipid-based parenteral formulation.

-

Sample Preparation:

-

Aliquot 5 mL of drug product.

-

Add 5 mL Hexane (extracting solvent) and 10 µL internal standard (Benzyl Benzoate-d2).

-

Vortex for 5 mins; Centrifuge at 3000 x g for 10 mins.

-

Collect the organic supernatant.

-

-

Clean-up (Solid Phase Extraction - SPE):

-

Condition an Aminopropyl (NH2) SPE cartridge with hexane.

-

Load the supernatant. (Phthalates pass through; fatty acids are retained).

-

Evaporate eluate to dryness under N₂; reconstitute in 200 µL Isooctane.

-

-

Analysis:

-

Inject 1 µL into GC-MS (Splitless).

-

Monitor SIM mode: m/z 91, 149, 251.

-

-

Validation Criteria:

-

Recovery: 80–120%.

-

LOD: < 50 ppb (ng/mL) required for high-risk parenterals.

-

References

-

Apple Inc. (2025).[5] Regulated Substances Specification (069-0135-N). Retrieved from [Link]

-

European Chemicals Agency (ECHA) . Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA) . (2022). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST) . Mass Spectrum of Phthalate Esters. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem . Compound Summary: Benzyl Octyl Phthalate (CAS 1248-43-7).[1][5] Retrieved from [Link]

Sources

The In-Depth Technical Guide to Benzyl Octyl Phthalate's Mechanism of Action in Polymers

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling the Role of Benzyl Octyl Phthalate

In the intricate world of polymer science, the performance of a material is not solely dictated by the chemistry of its constituent macromolecules. The subtle inclusion of additives can dramatically transform a polymer's properties, tailoring it for a vast array of applications. Among these crucial additives are plasticizers, and within this class of compounds, benzyl octyl phthalate (BOP) holds a significant, albeit nuanced, position. This guide provides a deep dive into the core mechanisms by which BOP plasticizes polymers, a topic of paramount importance for researchers, scientists, and drug development professionals who rely on plasticized polymers for a multitude of applications, from medical devices to controlled-release drug formulations. We will dissect the molecular interactions, explore the consequential changes in material properties, and address the critical considerations of leaching and toxicological impact. While direct, extensive research on benzyl octyl phthalate can be limited, this guide will draw upon the wealth of knowledge available for closely related phthalates, such as benzyl butyl phthalate (BBP) and di-octyl phthalate (DOP), to provide a comprehensive and scientifically grounded understanding of BOP's function.

Part 1: The Fundamental Principles of Phthalate Plasticization

At its core, the action of a plasticizer is a physical phenomenon. Rigid polymers, such as unplasticized polyvinyl chloride (PVC), are characterized by strong intermolecular forces between their long polymer chains. These forces, primarily van der Waals interactions and dipole-dipole forces, restrict the movement of the polymer chains, resulting in a hard and brittle material.

Plasticizers, including benzyl octyl phthalate, are high-boiling point organic esters that, when added to a polymer, act as molecular lubricants.[1][2] They do not chemically bond with the polymer chains but rather position themselves between them.[2] This intercalation disrupts the strong polymer-polymer interactions, replacing them with weaker polymer-plasticizer interactions.[3] The presence of these plasticizer molecules increases the free volume within the polymer matrix, allowing the polymer chains to slide past one another more easily.[3][4] This increased molecular mobility is the fundamental reason for the enhanced flexibility and reduced brittleness of the plasticized polymer.

The incorporation of a plasticizer into a polymer resin can be conceptualized in a series of steps:

-

Adsorption: The liquid plasticizer is initially mixed with the solid polymer resin, leading to the adsorption of the plasticizer onto the surface of the polymer particles.[5][6]

-

Adhesion and Swelling: The plasticizer molecules begin to penetrate the polymer particles, causing them to swell.[5][6]

-

Absorption and Disruption: As the plasticizer diffuses further into the polymer matrix, it disrupts the existing polar interactions between the polymer chains.[5][6]

-

Intermolecular Plasticization: The polar groups of the plasticizer molecules then interact with the polar groups on the polymer chains, establishing new, weaker bonds.[5][6]

-

Intramolecular Plasticization and Stabilization: The polymer structure re-establishes itself with the plasticizer molecules integrated between the chains, resulting in a stable, plasticized material.[5][6]

Caption: The diffusion-driven leaching of Benzyl Octyl Phthalate.

Experimental Protocol for Leaching Assessment

To quantify the leaching of benzyl octyl phthalate from a polymer, a standardized experimental protocol is essential. The following provides a general methodology.

Objective: To determine the amount of Benzyl Octyl Phthalate that leaches from a polymer sample into a simulant fluid over a specified time period.

Materials:

-

Polymer samples containing a known concentration of BOP.

-

Simulant fluid (e.g., ethanol/water mixture, food oil simulant). [7]* Glass vials with inert caps.

-

Incubator or water bath for temperature control.

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Internal standard (e.g., a deuterated phthalate).

Procedure:

-

Sample Preparation: Cut the plasticized polymer into standardized dimensions to ensure a consistent surface area-to-volume ratio.

-

Leaching Experiment:

-

Place a known weight of the polymer sample into a glass vial.

-

Add a specific volume of the pre-heated simulant fluid to the vial.

-

Seal the vial and place it in an incubator at a controlled temperature for a defined period (e.g., 24, 48, 72 hours).

-

-

Sample Extraction:

-

After the incubation period, carefully remove the polymer sample.

-

Spike the simulant fluid with a known amount of the internal standard.

-

Perform a liquid-liquid extraction of the simulant fluid using an appropriate organic solvent (e.g., hexane) to isolate the leached BOP.

-

-

Analysis:

-

Analyze the extract using GC-MS to identify and quantify the concentration of BOP.

-

The internal standard is used to correct for any variations in the extraction and analysis process.

-

-

Data Reporting: Express the results as the mass of BOP leached per unit area of the polymer sample or as a percentage of the initial BOP content.

Part 4: Toxicological Considerations of Benzyl Octyl Phthalate

The potential health effects of phthalates have been a subject of extensive research and regulatory scrutiny. While specific toxicological data for benzyl octyl phthalate is less abundant, information on closely related compounds like benzyl butyl phthalate (BBP) provides valuable insights.

BBP has been identified as a substance of very high concern by the European Chemicals Agency due to its reproductive toxicity. [8]Studies in laboratory animals have shown that exposure to BBP can lead to adverse effects on male reproductive organs, fertility, and fetal development. [9][10]The mechanism of this toxicity is believed to involve the disruption of the endocrine system, specifically by exhibiting anti-androgenic effects. [11]BBP and its metabolites can interfere with steroidogenesis and gene expression critical for male reproductive development. [11] Furthermore, some studies have indicated that BBP can cause systemic toxic effects, such as an increase in liver and kidney weights in animal models. [12]It is important to note that the metabolites of BBP, rather than the parent compound itself, are often implicated in these toxicological effects. [10] Given the structural similarities, it is prudent to consider that benzyl octyl phthalate may exhibit a similar toxicological profile to BBP. Therefore, for applications in drug development and medical devices where patient exposure is a possibility, a thorough risk assessment is imperative. This includes a comprehensive evaluation of potential leaching and the subsequent toxicological impact of the leached substances.

Conclusion: A Balanced Perspective on Benzyl Octyl Phthalate

Benzyl octyl phthalate serves as an effective plasticizer, fundamentally altering the properties of polymers to make them more flexible and versatile. Its mechanism of action, rooted in the disruption of intermolecular forces between polymer chains, is a cornerstone of polymer modification. However, the very nature of its physical interaction with the polymer matrix also gives rise to the critical issue of leaching. As researchers and developers, a comprehensive understanding of this dual nature is essential. While BOP can unlock a wide range of applications for polymers, its use necessitates a rigorous evaluation of its potential to migrate and the associated toxicological risks. This guide has aimed to provide the foundational knowledge and practical insights necessary to navigate these complexities, ensuring the responsible and effective use of benzyl octyl phthalate in scientifically demanding applications.

References

-

Nayakem. (n.d.). Phthalates Plasticizers. Retrieved from [Link]

-

Gustafsson, E., et al. (2020). Interactions of amphiphiles with plasticisers used in polymers. Diva-portal.org. Retrieved from [Link]

-

Wypych, G. (2012). Plasticizers Use and Selection for Specific Polymers. Retrieved from [Link]

- Park, K. (n.d.). PLASTICIZERS.

- Al-Mulla, E. A. J. (2017). Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems. Journal of Kufa for Chemical Science, 2(2).

-

Research and Reviews. (2014). Bio- Based Co- Plasticizer for PVC in Addition with Epoxidised Soyabean Oil to Replace Phthalates. Retrieved from [Link]

- Wypych, G. (2004). "Plasticizers". In: Encyclopedia of Polymer Science and Technology.

-

Park, K. (n.d.). PLASTICIZERS. Retrieved from [Link]

-

CEM. (n.d.). Extraction of Phthalates from Polyvinyl Chloride. Retrieved from [Link]

-

Publisso. (2025). Benzyl butyl phthalate. Retrieved from [Link]

- Australian Industrial Chemicals Introduction Scheme. (2015).

-

ACS Publications. (2020). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Retrieved from [Link]

- Australian Industrial Chemicals Introduction Scheme. (2015).

-

MDPI. (2024). A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl Stearate as a Promising Alternative. Retrieved from [Link]

-

ResearchGate. (2021). Research on the Glass Transition Temperature and Mechanical Properties of Poly(vinyl chloride)/Dioctyl Phthalate (PVC/DOP) Blends by Molecular Dynamics Simulations. Retrieved from [Link]

-

PMC. (2021). Review of Recent Developments of Glass Transition in PVC Nanocomposites. Retrieved from [Link]

-

ResearchGate. (2024). Moldable plastics (polycaprolactone) can be acutely toxic to developing zebrafish and activate nuclear receptors in mammalian cells. Retrieved from [Link]

- ResearchGate. (2017). Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems.

-

NIH. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. Retrieved from [Link]

- Google Patents. (1963). Production of benzyl alkyl phthalates by ester interchange.

-

YouTube. (2025). How Do Plasticizers Affect Glass Transition Temperature? Retrieved from [Link]

-

ResearchGate. (2014). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. Retrieved from [Link]

-

GL Sciences. (n.d.). Phthalates in Polymers. Retrieved from [Link]

-

MDPI. (2023). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl butyl phthalate. Retrieved from [Link]

-

Consumer Product Safety Commission. (n.d.). Toxicity Review for Benzylnbutyl Phthalate (Benzyl Butyl Phthalate or BBP). Retrieved from [Link]

- U.S. EPA. (2002).

-

Minnesota Department of Health. (n.d.). Toxicological Summary for: Butyl Benzyl Phthalate. Retrieved from [Link]

Sources

- 1. Phthalates – Nayakem [nayakem.com]

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rroij.com [rroij.com]

- 9. series.publisso.de [series.publisso.de]

- 10. health.state.mn.us [health.state.mn.us]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. cpsc.gov [cpsc.gov]

Environmental Fate and Transport of Benzyl Octyl Phthalate (BOP)

Executive Summary & Chemical Identity

Benzyl Octyl Phthalate (BOP) represents a specific subclass of medium-chain phthalate esters (MCPEs), widely utilized as plasticizers to impart flexibility to polyvinyl chloride (PVC) and acrylics. Unlike the ubiquitous DEHP or BBP, BOP is often encountered as a complex isomeric mixture (e.g., C7-C9 branched alkyl esters, C8-rich; CAS 68515-40-2) or as the discrete isomer Benzyl 2-ethylhexyl phthalate (CAS 18750-05-5).

Understanding the environmental fate of BOP requires a nuance often missed in general phthalate studies: its asymmetric structure (one benzyl ring, one long alkyl chain) creates unique partitioning dynamics that differ from symmetric diesters like DnOP. This guide synthesizes available empirical data with validated Structure-Activity Relationship (SAR) read-across from homologous congeners (BBP and DEHP) to provide a definitive fate profile.

Chemical Identification Profile

| Parameter | Description |

| Primary CAS RN | 68515-40-2 (C7-C9 branched mixture); 18750-05-5 (Benzyl 2-ethylhexyl) |

| IUPAC Name | 1,2-Benzenedicarboxylic acid, benzyl octyl ester |

| Molecular Formula | C₂₃H₂₈O₄ |

| Molecular Weight | ~368.47 g/mol |

| Physical State | Clear, oily liquid; low volatility |

| Key Analogue | Butyl Benzyl Phthalate (BBP) – Structural homologue (C4 vs C8 chain) |

Physicochemical Determinants of Fate

The environmental transport of BOP is dictated by its hydrophobicity and low volatility. As a Senior Scientist, I emphasize that Log K_ow is the master variable here, driving the compound's migration from aqueous phases into organic carbon-rich matrices (soil, sediment, biota).

Key Physicochemical Properties (Experimental & Modeled)

| Property | Value / Range | Environmental Implication |

| Water Solubility | < 1.0 mg/L (Est. 0.1–0.5 mg/L) | Limits dissolved phase transport; promotes sorption. |

| Log K_ow (Octanol-Water) | 4.8 – 5.2 (Read-across) | High potential for bioaccumulation and soil adsorption. |

| Log K_oc (Organic Carbon) | 3.5 – 4.5 | Strong affinity for sediments; immobile in soil columns. |

| Vapor Pressure | < 10⁻⁴ Pa at 25°C | Volatilization is negligible from water/soil but possible from pure PVC surfaces indoors. |

| Henry’s Law Constant | ~10⁻⁵ to 10⁻⁶ atm-m³/mol | Slow volatilization from water bodies. |

Environmental Transport Mechanisms[2]

Leaching and Migration

BOP is not chemically bound to the polymer matrix; it is physically entrained. Migration occurs via Fickian diffusion .

-

Mechanism: When PVC containing BOP contacts a lipophilic medium (e.g., fatty foods, organic solvents, or lipid-rich biological fluids), BOP migrates out of the plastic.

-

Environmental Entry: The primary route is leaching from landfilled PVC waste or wastewater effluents into aquatic sediments.

Sorption Dynamics

Due to its high Log K_oc, BOP rapidly partitions out of the water column.

-

Sediment Sink: >90% of BOP released into aquatic systems will sequester in the sediment layer.

-

Suspended Particulate Matter (SPM): In turbulent waters, BOP travels adsorbed to SPM rather than in the dissolved phase.

Conceptual Fate Model

The following diagram illustrates the primary transport vectors and sinks for BOP.

Figure 1: Conceptual model of Benzyl Octyl Phthalate environmental partitioning. Note the dominant pathway toward sediment sinks.

Transformation and Degradation Pathways

Abiotic Degradation[3]

-

Hydrolysis: Negligible at neutral pH (7.0). The ester bonds are stable abiotically unless subjected to extreme pH (>10 or <3).

-

Photolysis: Minimal direct photolysis due to limited UV absorption overlap with the solar spectrum in the troposphere.

Biodegradation (The Primary Removal Mechanism)

Microbial degradation is the only significant removal pathway.

-

Aerobic Conditions: Rapid. Studies on analogous benzyl phthalates (BBP) show >90% degradation within 3–7 days in acclimated activated sludge.

-

Anaerobic Conditions: Much slower.[1] In deep sediments or landfills, BOP may persist for months to years.

Metabolic Pathway

The degradation follows a classic beta-oxidation and ester hydrolysis route. The asymmetry of BOP yields two distinct monoester intermediates.

Figure 2: Microbial degradation pathway. The formation of monoesters (MBP/MOP) is the rate-limiting step in mammalian metabolism but rapid in environmental bacterial systems.

Analytical Methodology: Quantification Protocol

As a self-validating system, this protocol relies on Isotope Dilution Mass Spectrometry . Do not attempt quantitation of trace phthalates without deuterated internal standards due to ubiquitous lab background contamination.

Sample Preparation (Water Matrix)

-

Glassware Prep: Bake all glassware at 400°C for 4 hours to remove background phthalates. Crucial: Avoid all plastic tubing.

-

Extraction: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Conditioning: 5 mL Methanol -> 5 mL Milli-Q Water.

-

Loading: 500 mL sample (pH adjusted to 2.0 to suppress ionization of acidic metabolites).

-

Elution: 2 x 3 mL Dichloromethane (DCM).

-

-

Internal Standard: Spike d4-Benzyl Butyl Phthalate or d4-DEHP prior to extraction.

Instrumental Analysis (GC-MS/MS)

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

-

Inlet: Splitless mode, 280°C.

-

Carrier Gas: Helium @ 1.0 mL/min constant flow.

-

MS Mode: Selected Ion Monitoring (SIM).

-

Target Ion (BOP): m/z 149 (Base peak, phthalic anhydride), m/z 91 (Benzyl tropylium ion), m/z 206.

-

Qualifier: Ratio 91/149 must match standard ±10%.

-

Figure 3: Optimized analytical workflow for trace detection of BOP in environmental matrices.

Ecotoxicological Implications[1]

While this guide focuses on fate, the "why" drives the "how". BOP, like other medium-chain phthalates, exhibits anti-androgenic activity .

-

Mechanism: It does not bind the estrogen receptor directly but interferes with steroidogenesis in the fetal testis.

-

Risk Profile: Due to high hydrophobicity, pelagic fish exposure is lower than benthic organism exposure. Sediment dwellers are the primary risk group.

References

-

Environment and Climate Change Canada. (2020). Screening Assessment: Phthalate Substance Grouping. Government of Canada. Link

-

U.S. EPA. (2024).[2] Draft Technical Support Document for the Cumulative Risk Analysis of Phthalates. United States Environmental Protection Agency.[2][3][4] Link

-

Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere, 35(4), 667-749. Link

-

AccuStandard. (2023). Plastic Additive Standards Guide. AccuStandard Reference Materials. Link

-

ChemicalBook. (2024). Benzyl Octyl Phthalate Product Properties and CAS Data. Link

Sources

An In-Depth Technical Guide to the Toxicological Profile of Benzyl Octyl Phthalate and its Metabolites

A Note to the Reader: The toxicological data landscape for benzyl octyl phthalate (BOP) is currently limited. Consequently, this guide employs a read-across approach, leveraging comprehensive data from structurally similar and well-studied phthalates—namely, Butyl Benzyl Phthalate (BBP) and Di-n-octyl Phthalate (DNOP)—to infer the likely toxicological profile of BOP and its metabolites. This approach is a standard toxicological practice for risk assessment in the absence of chemical-specific data. The primary metabolites of BOP are presumed to be monobenzyl phthalate (MBzP) and mono-n-octyl phthalate (MnOP). This guide will clearly distinguish between data directly pertaining to BOP and data derived from its analogues.

Introduction to Benzyl Octyl Phthalate (BOP)

Benzyl octyl phthalate is a diester of phthalic acid, characterized by the presence of both a benzyl and an octyl ester group. Like other phthalates, it has been used as a plasticizer to impart flexibility and durability to polymers. The asymmetric nature of its ester groups influences its physicochemical and toxicological properties. Concerns over the endocrine-disrupting potential of phthalates as a class have necessitated a thorough toxicological evaluation of individual members, including BOP.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of BOP is anticipated to follow the general pattern observed for other phthalates, particularly BBP.

Absorption: Following oral exposure, which is a primary route of human exposure, rapid and near-complete absorption from the gastrointestinal tract is expected[1][2]. Dermal absorption is generally slower and less complete for phthalates compared to oral absorption[3].

Distribution: Once absorbed, phthalates are widely distributed throughout the body. There is no evidence to suggest significant accumulation of phthalates in tissues[2].

Metabolism: The primary metabolic pathway for BOP is hydrolysis by esterases in the gut and other tissues to its monoester metabolites: monobenzyl phthalate (MBzP) and mono-n-octyl phthalate (MnOP). These monoesters are the main biologically active forms. Further metabolism of the monoesters can occur through oxidation of the alkyl chains.

Excretion: The metabolites are then conjugated, primarily with glucuronic acid, and rapidly excreted in the urine[2].

Mechanisms of Toxicity: Endocrine Disruption

Phthalates are well-recognized endocrine-disrupting chemicals (EDCs), and BOP is no exception. The primary mechanisms of toxicity involve interference with hormonal signaling pathways.

Estrogenic Activity

A key study has demonstrated that BOP interacts with the estrogen receptor α (ERα). Both in silico molecular docking and in vitro microscale thermophoresis have confirmed the binding of BOP to ERα[4]. This interaction leads to the activation of the receptor, suggesting that BOP can mimic the effects of estrogen in the body[4]. This estrogenic activity is a significant concern, as it can disrupt normal endocrine function and potentially contribute to the development of hormone-dependent cancers[4].

Anti-Androgenic Effects

A well-established mechanism of toxicity for many phthalates is their anti-androgenic activity, which is primarily mediated by their monoester metabolites. These metabolites can interfere with the production of testosterone in the fetal testes, leading to a range of developmental abnormalities in the male reproductive tract. While direct evidence for BOP is lacking, studies on BBP have demonstrated clear anti-androgenic effects, including reduced anogenital distance and testicular abnormalities in male offspring exposed in utero[4][5].

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Some phthalate metabolites have been shown to activate peroxisome proliferator-activated receptors (PPARs). These are nuclear receptors involved in lipid metabolism and energy homeostasis. While the liver is a primary target, the toxicological consequences of PPAR activation by phthalates are complex and contribute to their systemic effects[1].

Toxicological Endpoints

Reproductive and Developmental Toxicity

Based on data from BBP, the developing male reproductive system is a primary target for the toxicity of asymmetric phthalates[5]. In utero exposure to BBP in animal studies has been shown to cause a spectrum of adverse effects, including:

-

Decreased reproductive organ weights[5].

-

Damage to the testis, epididymis, prostate, and seminal vesicles[5].

-

Reduced sperm concentrations[5].

-

At higher doses, reduced fertility[5].

Developmental toxicity studies with BBP have also reported decreased pup body weight and changes in serum thyroid hormone levels at doses lower than those causing male reproductive effects[5]. Given the structural similarities, it is plausible that BOP could elicit a similar profile of reproductive and developmental toxicity.

Systemic Toxicity: Liver and Kidney

Animal studies with BBP have consistently shown increases in liver and kidney weights following repeated exposure[1]. These findings suggest that these organs are targets for the systemic toxicity of BBP, and by extension, likely for BOP as well.

Carcinogenicity

The evidence for the carcinogenicity of BBP is limited. In some animal studies, an increased incidence of pancreatic tumors in male rats and pancreatic and bladder tumors in female rats has been observed with long-term exposure[5]. However, BBP is generally not considered to be genotoxic[6]. There is currently no data available to assess the carcinogenic potential of BOP.

Acute Toxicity

Acute toxicity data for BOP is not available. However, for BBP, the oral LD50 in rats ranges from 2 to 20 g/kg of body weight, indicating low acute toxicity[5].

Data Summary of Analogue Phthalates

The following tables summarize key toxicological data for Butyl Benzyl Phthalate (BBP) and Di-n-octyl Phthalate (DNOP) to provide context for the potential toxicity of Benzyl Octyl Phthalate (BOP).

Table 1: Acute and Chronic Toxicity Data for BBP

| Endpoint | Species | Route | Value | Reference |

| Oral LD50 | Rat | Oral | 2,330 - 20,400 mg/kg | [6] |

| Dermal LD50 | Rabbit | Dermal | >10,000 mg/kg | [6] |

| NOAEL (Fertility) | Rat | Oral | 200 mg/kg/day | [6] |

| NOAEL (Developmental) | Mouse | Oral | 182 mg/kg/day | [6] |

| LOAEL (Developmental) | Mouse | Oral | 910 mg/kg/day | [6] |

Table 2: Toxicity Data for DNOP

| Endpoint | Species | Route | Value | Reference |

| NOAEL (Liver Effects) | Rat | Oral | 36.8 mg/kg/day (males) | [7] |

| NOAEL (Liver Effects) | Rat | Oral | 40.8 mg/kg/day (females) | [7] |

Experimental Protocols

To address the data gaps for benzyl octyl phthalate, standardized toxicological assays are required. The following are examples of key experimental protocols.

In Vitro Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of BOP and its metabolites to the estrogen receptor.

Methodology:

-

Preparation of Receptor: Utilize a commercially available human recombinant estrogen receptor α (ERα).

-

Ligand Preparation: Prepare a stock solution of BOP and its metabolites (MBzP and MnOP) in a suitable solvent (e.g., DMSO).

-

Competitive Binding Assay:

-

Incubate a constant concentration of radiolabeled estradiol ([³H]E2) with the ERα in the presence of increasing concentrations of the test compounds (BOP, MBzP, MnOP).

-

Incubate for a sufficient time at an appropriate temperature to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

-

Data Analysis:

-

Measure the amount of bound radioactivity.

-

Plot the percentage of bound [³H]E2 against the concentration of the test compound.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E2).

-

In Vivo Reproductive/Developmental Toxicity Screening Test (OECD 421)

Objective: To provide initial information on the potential effects of BOP on male and female reproductive performance and on the development of offspring.

Methodology:

-

Animal Model: Use a suitable rodent species, such as the Sprague-Dawley rat.

-

Dose Groups: Administer BOP in graduated doses to several groups of males and females, including a control group.

-

Dosing Period:

-

Mating: Pair one male with one female from the same dose group.

-

Observations:

-

Parental Animals: Monitor clinical signs, body weight, food consumption, and reproductive performance (mating, fertility, gestation length).

-

Offspring: Evaluate litter size, pup viability, sex ratio, and body weight. Conduct clinical observations for any abnormalities.

-

-

Pathology:

-

At the end of the study, conduct a gross necropsy on all parental animals.

-

Preserve and examine reproductive organs histopathologically.

-

Analysis of BOP Metabolites in Urine by LC-MS/MS

Objective: To quantify the levels of MBzP and MnOP in urine samples as biomarkers of exposure.

Methodology:

-

Sample Collection: Collect urine samples in phthalate-free containers.

-

Enzymatic Deconjugation: Treat urine samples with β-glucuronidase to hydrolyze the glucuronide conjugates of the metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the metabolites with an appropriate organic solvent.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable column for the separation of the metabolites.

-

Optimize the mass spectrometer for the detection of MBzP and MnOP using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Use isotopically labeled internal standards for accurate quantification.

-

Generate a calibration curve using standards of known concentrations.

-

Conclusion

The toxicological profile of benzyl octyl phthalate is not yet fully characterized. However, based on a read-across approach from the structurally similar phthalates, BBP and DNOP, and initial in vitro data, there is a basis for concern regarding its potential as an endocrine disruptor. The primary metabolites, monobenzyl phthalate and mono-n-octyl phthalate, are likely the key mediators of toxicity. Key areas of concern include reproductive and developmental toxicity, particularly anti-androgenic effects on the developing male, as well as potential estrogenic activity. Further in vivo studies following standardized guidelines are essential to definitively characterize the toxicological profile of BOP and to establish safe exposure limits.

References

-

Minnesota Department of Health. (n.d.). Toxicological Summary for: Butyl Benzyl Phthalate. Retrieved from [Link]

-

Hartwig, A., & MAK Commission. (2018). Benzyl butyl phthalate. The MAK Collection for Occupational Health and Safety, 4(4), 1802-1874. Retrieved from [Link]

-

Consumer Product Safety Commission. (n.d.). Toxicity Review for Benzylnbutyl Phthalate (Benzyl Butyl Phthalate or BBP). Retrieved from [Link]

- Wang, Y., et al. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel), 9(5), 603.

-

Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Di-n-octylphthalate. Retrieved from [Link]

- Hartwig, A., & MAK Commission. (2018). Benzyl butyl phthalate. The MAK-Collection for Occupational Health and Safety, 4(4), 1802-1874.

- Böckers, M., et al. (2021). Butyl octyl phthalate interacts with estrogen receptor α in MCF-7 breast cancer cells to promote cancer development. World Academy of Sciences Journal, 3, 21.

-

Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Di-n-octylphthalate (DNOP). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2015). Butyl benzyl phthalate. Retrieved from [Link]

- Sajjad, W., et al. (2014). Removal of the endocrine disrupter butyl benzyl phthalate from the environment. Reviews in Environmental Science and Bio/Technology, 13(1), 85-103.

-

Office of Environmental Health Hazard Assessment. (2005). Chemicals Under Consideration for Possible Listing: Butyl benzyl phthalate (BBP), Di-n-butyl phthalate (DBP), Di-n-hexyl phthalate (DNHP), Di-isodecyl phthalate (DIDP), Di-isononyl phthalate (DINP), and Di-iso-octyl phthalate (DIOP). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (n.d.). Di-n-octyl Phthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mono-n-octyl phthalate. PubChem. Retrieved from [Link]

-

Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-octyl Phthalate (DNOP). Retrieved from [Link]

-

National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

-

Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Retrieved from [Link]

-

National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

-

OECD. (n.d.). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Di-n-octyl phthalate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl butyl phthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butyl Benzyl Phthalate. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020). Risk Evaluation for Butyl Benzyl Phthalate (1,2-Benzenedicarboxylic acid, 1-butyl 2(phenylmethyl) ester) (BBP). Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). Butyl benzyl phthalate. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon, FR: IARC. Retrieved from [Link]

- Silva, M. J., et al. (2004). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Analytical chemistry, 76(1), 214-221.

- Wang, Y., et al. (2013). Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core-shell column for rapid separation. Analytical Methods, 5(19), 5118-5126.

-

Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Di-n-butyl Phthalate. Retrieved from [Link]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Benzyl octyl phthalate | CAS:68515-40-2 | Atomaxchem [en.atomaxchem.com]

- 4. health.state.mn.us [health.state.mn.us]

- 5. Benzyl butyl phthalate - Wikipedia [en.wikipedia.org]

- 6. series.publisso.de [series.publisso.de]

- 7. env.go.jp [env.go.jp]

- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzyl Octyl Phthalate in Organic Solvents

Abstract

Benzyl octyl phthalate (BOP), a significant plasticizer, finds extensive application in polymer matrices to enhance flexibility.[1][2] Its efficacy and environmental fate are profoundly influenced by its solubility in various organic media. This technical guide provides a comprehensive exploration of the solubility of benzyl octyl phthalate, intended for researchers, scientists, and professionals in drug development. We delve into the physicochemical properties of BOP, the theoretical underpinnings of solubility, present available quantitative data, and detail a rigorous, self-validating experimental protocol for solubility determination. This document aims to serve as a foundational resource, bridging theoretical principles with practical, field-proven methodologies.

Introduction: The Significance of Benzyl Octyl Phthalate Solubility

Benzyl octyl phthalate, a high-molecular-weight phthalate ester, is primarily used as a plasticizer to impart flexibility to materials like PVC and rubber.[1][2] Understanding its solubility is critical for several reasons:

-

Industrial Formulation: In manufacturing processes, BOP must be effectively dissolved with polymers and other additives to ensure a homogenous final product. Solvent selection, guided by solubility data, is paramount for process efficiency and product quality.

-

Toxicology and Environmental Science: The physicochemical properties of phthalates, including their solubility, govern their ability to migrate and leach from polymer matrices.[3] The solubility of BOP in organic solvents influences its environmental transport, bioavailability, and potential for bioaccumulation.

-

Analytical Chemistry: Accurate quantification of BOP in various matrices requires efficient extraction using organic solvents.[4][5] Knowledge of its solubility is essential for developing and optimizing analytical methods, such as those employing gas chromatography-mass spectrometry (GC-MS).[4][6][7]

This guide provides the theoretical framework and practical data necessary to predict and experimentally verify the solubility of benzyl octyl phthalate in a range of organic solvents.

Physicochemical Properties of Benzyl Octyl Phthalate

A molecule's solubility is a direct consequence of its structural and electronic properties. The key is the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible.

Benzyl octyl phthalate (CAS: 85-68-7 for the related Butyl Benzyl Phthalate) is an ester of phthalic acid featuring both an aromatic benzyl group and a linear octyl group. This dual nature—part aromatic, part aliphatic—gives it a unique solubility profile.

Table 1: Key Physicochemical Properties of Benzyl Phthalates

| Property | Value | Significance for Solubility |

|---|---|---|

| Molecular Formula | C23H28O4 | The large carbon backbone contributes to its nonpolar character. |

| Molecular Weight | 368.47 g/mol [2] | Higher molecular weight generally correlates with lower solubility in very polar solvents. |

| Appearance | Colorless to Pale Yellow Oil[1][2] | Indicates it is a liquid at room temperature, simplifying solubility experiments. |

| Polarity | Low to Moderate | The ester groups provide some polar character, but the long alkyl chain and benzyl group are nonpolar. |

| Water Solubility | Insoluble / Slightly Soluble[8][9] | High hydrophobicity is expected due to its large organic structure. |

| Log P (Octanol/Water) | ~4.91 (for Butyl Benzyl Phthalate)[8] | A high Log P value confirms its lipophilic (fat-loving) and hydrophobic (water-fearing) nature. |

The structure of BOP, with its two ester groups, allows for dipole-dipole interactions. However, the dominant features are the large, nonpolar benzyl and octyl chains, which favor interactions with nonpolar solvents through London dispersion forces. Therefore, BOP is expected to be highly soluble in solvents of low to moderate polarity and poorly soluble in highly polar solvents like water.

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models can provide valuable predictions and insights into solvent selection. Hansen Solubility Parameters (HSP) offer a powerful method for predicting miscibility.

The total Hildebrand solubility parameter (δ) is broken down into three Hansen parameters representing different intermolecular forces:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[10][11] The distance (Ra) between the HSP values of a solute (BOP) and a solvent in the three-dimensional Hansen space is calculated. A smaller distance implies greater affinity.

Table 2: Hansen Solubility Parameters for Benzyl Butyl Phthalate (a close analog)

| Substance | δd (MPa½) | δp (MPa½) | δh (MPa½) |

|---|

| Benzyl Butyl Phthalate | 19.0 | 11.2 | 3.1 |

This data suggests that solvents with high δd, moderate δp, and low δh values will be the most effective for dissolving BOP. This includes aromatic hydrocarbons, chlorinated solvents, and ketones. Conversely, solvents with high δh values, like alcohols and water, are predicted to be poor solvents.

Quantitative Solubility Data

While comprehensive quantitative data for benzyl octyl phthalate is sparse in publicly available literature, general observations and data for analogous compounds provide a clear picture. Phthalate esters are generally soluble in many organic solvents and oils.[9]

Table 3: Observed Solubility of Benzyl Octyl Phthalate in Select Organic Solvents

| Solvent | Classification | Predicted Solubility | Observed Solubility | Citation |

|---|---|---|---|---|

| Chloroform | Chlorinated | High | Slightly Soluble | [1][2] |

| Ethyl Acetate | Ester | High | Slightly Soluble | [1][2] |

| Methanol | Alcohol | Low | Slightly Soluble | [1][2] |

| Hexane | Aliphatic Hydrocarbon | Moderate to High | Expected to be soluble | [4] |

| Toluene | Aromatic Hydrocarbon | High | Expected to be soluble | N/A |

| Acetone | Ketone | High | Expected to be soluble |[6] |

The term "Slightly Soluble" from chemical suppliers often indicates miscibility for practical purposes but may not reflect high concentration limits.[1][2] The expectation of solubility in solvents like hexane and acetone is based on their use as extraction solvents for other phthalates.[4][6]

This table highlights the need for precise, quantitative experimental determination to move beyond qualitative descriptors.

Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable and reproducible solubility data, a standardized and self-validating protocol is essential. The isothermal shake-flask method is a widely accepted approach for determining the solubility of solids and liquids.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific condition.

-

Agitation (Shaking): Continuous agitation is crucial to ensure that the system reaches equilibrium efficiently. It maximizes the surface area contact between the solute (BOP) and the solvent, accelerating the dissolution process.

-

Equilibrium Verification: Simply mixing for a set time is insufficient. The protocol includes sampling at multiple time points to confirm that the concentration of BOP in the solvent has reached a plateau, indicating that a true saturated solution has been formed. This is a cornerstone of a self-validating system.

-

Phase Separation: Centrifugation is a critical step to ensure that no undissolved micro-droplets of BOP are carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

Analytical Quantification: A validated, high-precision analytical technique like GC-MS or HPLC is required for accurate concentration measurement.[5] The choice of GC-MS is common for phthalate analysis due to its sensitivity and specificity.[6][7]

Workflow Diagram

Sources

- 1. benzyl octyl phthalate | 1248-43-7 [chemicalbook.com]

- 2. benzyl octyl phthalate CAS#: 1248-43-7 [m.chemicalbook.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. acgpubs.org [acgpubs.org]

- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 9. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hansen solubility parameters [stenutz.eu]

Technical Guide: Iso-octyl Benzyl Phthalate vs. n-Octyl Benzyl Phthalate

The following technical guide provides an in-depth comparative analysis of Iso-octyl benzyl phthalate and n-octyl benzyl phthalate. It is structured to serve researchers and drug development professionals, focusing on chemical distinction, synthesis, toxicological implications, and analytical differentiation.

Structural Isomerism, Physicochemical Properties, and Toxicological Implications in Pharmaceutical Matrices

Executive Summary

In the realm of polymer additives and pharmaceutical extractables, the distinction between structural isomers is critical. While Benzyl Butyl Phthalate (BBP) is the most widely characterized benzyl-mixed ester, Benzyl Octyl Phthalates represent a higher molecular weight class used to balance volatility with solvation power.

This guide differentiates Iso-octyl Benzyl Phthalate (IOBzP) —specifically the 2-ethylhexyl isomer—from its linear counterpart, n-Octyl Benzyl Phthalate (nOBzP) . The core distinction lies in the alkyl chain branching, which fundamentally alters metabolic fate, toxicological potency (particularly reproductive toxicity), and migration kinetics in polyvinyl chloride (PVC) medical devices.

Chemical Identity & Structural Analysis[1][2]

The term "octyl" in industrial chemistry is often ambiguous. It is imperative to define the specific isomers for regulatory and scientific precision.

Comparative Identity Table[1]

| Feature | Iso-octyl Benzyl Phthalate (IOBzP) | n-Octyl Benzyl Phthalate (nOBzP) |

| Primary Isomer | Benzyl 2-ethylhexyl phthalate | Benzyl n-octyl phthalate |

| CAS Number | 18750-05-5 | 1248-43-7 |

| Molecular Formula | C₂₃H₂₈O₄ | C₂₃H₂₈O₄ |

| Molecular Weight | 368.47 g/mol | 368.47 g/mol |

| Alkyl Chain | Branched (2-ethylhexyl) | Linear (n-octyl) |

| Key Structural Feature | Chiral center at C2 of alkyl chain; steric bulk. | Linear, flexible chain; higher packing density. |

| Primary Use | High-solvation plasticizer; intermediate. | Specialized plasticizer; low-temperature flexibility. |

Structural Impact on Properties[3]

-

Viscosity & Solvation: The branched 2-ethylhexyl group in IOBzP disrupts intermolecular packing, typically resulting in higher viscosity and superior solvation of PVC compared to the linear nOBzP. This makes IOBzP a more efficient plasticizer but potentially more prone to leaching in lipid-rich solutions (e.g., TPN mixtures).

-

Volatility: Both compounds exhibit lower volatility than BBP (C4) due to the C8 chain length, reducing "fogging" and loss during processing.

Synthesis & Manufacturing Pathways

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted benzyl chloride or residual alcohols) in pharmaceutical leachables studies.

Asymmetric Ester Synthesis Workflow

Unlike symmetric phthalates (e.g., DEHP), benzyl octyl phthalates are asymmetric . They are typically synthesized via a controlled two-step esterification or transesterification process to avoid scrambling (disproportionation) into symmetric byproducts (Dibenzyl phthalate and Dioctyl phthalate).

Protocol: Step-Wise Esterification

-

Step 1: Reaction of Phthalic Anhydride with one equivalent of Octanol (Iso- or n-) to form the Mono-octyl phthalate intermediate.

-

Step 2: Neutralization with base (NaOH/KOH) to form the salt, followed by reaction with Benzyl Chloride .

Critical Control Point: If Phthalic Anhydride is reacted with both alcohols simultaneously, a statistical mixture of Diesters (Benzyl-Benzyl, Octyl-Octyl, and Benzyl-Octyl) results. The stepwise route ensures high purity of the asymmetric ester.

Figure 1: Controlled synthesis pathway for asymmetric benzyl phthalates, highlighting the critical intermediate step to minimize symmetric impurities.

Toxicological Profile: The Branching Factor

For drug development professionals, the toxicological divergence between linear and branched phthalates is the most significant factor.

Metabolic Activation & PPAR-α

Phthalate toxicity is largely driven by the mono-ester metabolites.

-

IOBzP (Branched): Metabolizes to Mono-2-ethylhexyl phthalate (MEHP) and Monobenzyl phthalate (MBzP).

-

Mechanism: MEHP is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) . In rodents, this leads to peroxisome proliferation, hepatomegaly, and liver tumors. It is also strongly linked to testicular toxicity (Sertoli cell disruption) and anti-androgenic effects.

-

-

nOBzP (Linear): Metabolizes to Mono-n-octyl phthalate (MnOP) and MBzP.

-

Mechanism: Linear mono-esters (C4-C8) generally exhibit weaker PPARα activation and lower reproductive toxicity compared to their branched isomers. However, the presence of the Benzyl moiety (generating MBzP) retains a baseline level of developmental toxicity risk.

-

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic fates and the specific bioactive metabolites responsible for toxicity.

Figure 2: Metabolic divergence showing the generation of the potent toxicant MEHP from the iso-variant, contrasted with the less active MnOP from the linear variant.

Analytical Differentiation (GC-MS)[4]

Distinguishing these isomers in extractables/leachables (E&L) studies requires careful chromatographic separation, as their mass spectra are highly similar.

Mass Spectral Fragmentation

Both compounds (MW 368) exhibit a weak molecular ion. The differentiation relies on retention time and subtle fragmentation ratios.

-

Common Ion: m/z 149 (Phthalic anhydride cation) – Base peak for both.

-

Benzyl Ion: m/z 91 (Tropylium ion) – Present in both.

-

Differentiation Strategy:

-

m/z 251: [M - Benzyl]+ (Loss of benzyl group).

-

m/z 279: [M - Octyl]+ (Loss of octyl group).

-

Ratio Analysis: The ratio of m/z 149 to high-mass fragments often differs due to the stability of the branched vs. linear alkyl carbocation lost during fragmentation.

-

Chromatographic Separation

-

Column: A 5% phenyl-arylene phase (e.g., DB-5MS) is standard.

-

Retention Time: The branched isomer (IOBzP) typically elutes earlier than the linear isomer (nOBzP) due to a lower boiling point and more compact shape (globular vs. linear).

-

Resolution: If co-elution occurs, a more polar column (e.g., DB-17MS or Wax) is recommended to exploit the slight polarity differences caused by the exposed ester linkages in the branched isomer.

Regulatory & Safety Conclusion

For pharmaceutical applications, n-Octyl Benzyl Phthalate presents a theoretically safer profile regarding reproductive toxicity compared to Iso-octyl Benzyl Phthalate , primarily due to the absence of the 2-ethylhexyl metabolite (MEHP). However, the presence of the benzyl moiety (yielding MBzP) means neither is "benign."

Recommendation: In E&L risk assessments, if a "Benzyl Octyl Phthalate" peak is detected, it is critical to confirm the isomer. Assuming it is the linear n-octyl form could underestimate toxicity if it is actually the branched 2-ethylhexyl form (a functional analog of DEHP).

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8343, Butyl benzyl phthalate. Retrieved from [Link] (Note: Provides foundational data on benzyl phthalate metabolism and hydrolysis kinetics relevant to the octyl analogs.)

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzyl octyl phthalate (CAS 1248-43-7).[1][2][3][4][5] Retrieved from [Link] (Source for regulatory status and classification of the linear octyl variant.)

-

Consumer Product Safety Commission (CPSC). (2010). Toxicity Review of Di(n-octyl) Phthalate (DnOP). Retrieved from [Link] (Authoritative source on the comparative toxicity of linear octyl chains vs. branched chains in phthalates.)

-

Kamrin, M. A. (2009).[6] Phthalate Risks, Phthalate Regulation, and Public Health: A Review. Journal of Toxicology and Environmental Health, Part B. Retrieved from [Link] (Review of the mechanistic differences in PPAR-alpha activation between branched and linear phthalates.)

Sources

- 1. PHTHALATES (orthophthalates) - Pharos [pharos.habitablefuture.org]

- 2. aablocks.com [aablocks.com]

- 3. CAS 1248-43-7: 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarbo… [cymitquimica.com]

- 4. benzyl octyl phthalate CAS#: 1248-43-7 [m.chemicalbook.com]

- 5. J-CHECK(English) [nite.go.jp]

- 6. researchgate.net [researchgate.net]

Benzyl Octyl Phthalate: An In-depth Technical Guide on its Endocrine Disruption Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl octyl phthalate (BOP), a widely used plasticizer, has come under scientific scrutiny for its potential to disrupt the endocrine system. This technical guide provides a comprehensive analysis of the endocrine-disrupting properties of BOP, synthesizing evidence from in vitro and in vivo studies. We delve into the molecular mechanisms of action, focusing on interactions with estrogen, androgen, and peroxisome proliferator-activated receptors. Detailed, field-proven experimental protocols for assessing endocrine activity are presented, alongside a quantitative summary of BOP's effects. This document aims to equip researchers and drug development professionals with the critical knowledge and methodologies necessary to evaluate the endocrine disruption potential of BOP and similar compounds.

Introduction: The Endocrine Disruptor Concern

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[1] Phthalates, a class of chemicals commonly used as plasticizers to increase the flexibility of plastics, have been identified as potential EDCs.[1][2] Benzyl octyl phthalate (BOP), also known as butyl octyl phthalate, is a member of this family and its widespread use in consumer products necessitates a thorough understanding of its biological activity. This guide provides an in-depth examination of the scientific evidence surrounding the endocrine disruption potential of BOP.

Molecular Mechanisms of Endocrine Disruption

BOP exerts its endocrine-disrupting effects primarily through interactions with nuclear receptors, which are key regulators of gene expression in response to hormonal signals. The main pathways of concern are its estrogenic, anti-androgenic, and PPAR-activating properties.

Estrogenic Activity

In vitro studies have demonstrated that BOP can bind to and activate the estrogen receptor α (ERα).[3] Molecular docking and microscale thermophoresis have confirmed this interaction.[3] This binding can lead to the transcription of estrogen-responsive genes, resulting in estrogenic effects.[4] For instance, BOP has been shown to induce the proliferation of MCF-7 human breast cancer cells, a well-established model for studying estrogenicity.[4][5] This proliferative effect indicates a potential role in promoting the development of hormone-dependent cancers.[3]

Anti-Androgenic Activity

Conversely, some phthalates have been shown to act as antagonists to the androgen receptor (AR), thereby inhibiting the action of male sex hormones like testosterone.[2] This anti-androgenic activity can disrupt male reproductive development and function.[6] While direct evidence for BOP's anti-androgenic activity is less extensive than for other phthalates, the structural similarities and the known anti-androgenic effects of the phthalate class warrant concern.[2]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

BOP and its metabolites can also activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[7][8] PPARs are a group of nuclear receptors involved in the regulation of lipid metabolism and inflammation.[7] Activation of PPARγ by phthalates has been linked to adipogenesis (the formation of fat cells), suggesting a potential role in metabolic disorders such as obesity.[9][10]

Caption: BOP's interactions with key nuclear receptors.

Methodologies for Assessing Endocrine Disruption

A tiered approach involving both in vitro and in vivo assays is essential for a comprehensive evaluation of a chemical's endocrine-disrupting potential.

In Vitro Assays

3.1.1. Receptor Binding and Activation Assays

Principle: These assays directly measure the ability of a compound to bind to a specific nuclear receptor and subsequently activate or inhibit its function.

Experimental Protocol: Estrogen Receptor α Activation Assay

-

Cell Line: Utilize a stable cell line expressing human ERα, such as ESR1-overexpressing 293 cells.

-

Treatment: Expose the cells to a range of BOP concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

-

Incubation: Incubate the cells for a defined period (e.g., 4 and 8 hours) to allow for receptor binding and downstream signaling.

-

Measurement: Quantify ERα activation using a reporter gene assay (e.g., luciferase or β-galactosidase) or by measuring the expression of known estrogen-responsive genes via qPCR.

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) to quantify the potency of BOP as an ERα agonist.

3.1.2. Cell Proliferation Assays

Principle: These assays assess the mitogenic (proliferative) effect of a compound on hormone-dependent cell lines.

Experimental Protocol: MCF-7 Cell Proliferation (E-Screen) Assay

-

Cell Culture: Culture MCF-7 cells in a steroid-free medium to minimize baseline estrogenic activity.

-

Treatment: Seed cells in multi-well plates and, after attachment, treat with various concentrations of BOP, a vehicle control, and a positive control (17β-estradiol).

-

Incubation: Incubate for a period sufficient to observe significant cell proliferation (typically 6 days).

-

Quantification: Measure cell proliferation using methods such as MTT, crystal violet staining, or direct cell counting.

-

Data Analysis: Compare the proliferative effect of BOP to the positive control to determine its relative estrogenic potency.

Caption: Workflow for in vitro assessment of BOP.

In Vivo Assays

3.2.1. Uterotrophic Assay

Principle: This assay is a well-established in vivo method for detecting estrogenic activity.[11] It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test substance.[11][12][13]

Experimental Protocol (Immature Rat Model)

-

Animals: Use immature female rats (e.g., 21 days old).[14]

-

Dosing: Administer BOP daily via oral gavage or subcutaneous injection for three consecutive days.[13][14] Include vehicle control and positive control (e.g., ethinyl estradiol) groups.

-

Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus.

-

Measurement: Record the wet and blotted uterine weights.

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.[13]

3.2.2. Hershberger Bioassay

Principle: This assay is designed to detect androgenic and anti-androgenic activity in vivo.[15][16] It measures changes in the weights of five androgen-dependent tissues in castrated male rats.[16][17]

Experimental Protocol (Anti-Androgenesis Model)

-

Animals: Use castrated peripubertal male rats.

-

Dosing: Administer BOP daily for ten consecutive days, along with a constant dose of an androgen (e.g., testosterone propionate).[15]

-

Necropsy: Approximately 24 hours after the last dose, euthanize the animals and dissect the five target tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Measurement: Record the weights of each tissue.

-

Data Analysis: A statistically significant decrease in the weight of one or more of these tissues compared to the androgen-only control group indicates anti-androgenic activity.

Quantitative Data Summary

| Assay | Endpoint | Result for BOP | Reference |

| Molecular Docking | ERα Binding | Binds to ERα ligand-binding domain | [3] |

| Microscale Thermophoresis | ERα Binding | In vitro binding to ERα confirmed | [3] |

| ERα Activation Assay | Transcriptional Activation | Activates ERα | [3] |

| MCF-7 Proliferation | Cell Growth | Induces proliferation | [3] |

| Gene Expression Analysis | Differential Gene Expression | Alters expression of 15 genes in MCF-7 cells | [3] |

Regulatory Context and Future Perspectives

The endocrine-disrupting properties of some phthalates have led to regulatory actions in various jurisdictions.[18][19] For example, benzyl butyl phthalate (BBP), a structurally similar compound, is restricted in children's toys and childcare articles in the European Union.[18][19] As scientific understanding of the health risks associated with phthalate exposure grows, it is likely that regulatory scrutiny of compounds like BOP will increase.

Future research should focus on several key areas:

-

Low-Dose Effects: Investigating the biological effects of BOP at environmentally relevant concentrations.

-

Mixture Toxicology: Assessing the combined effects of BOP with other EDCs, as human exposure typically involves complex mixtures.

-

Developmental and Transgenerational Effects: Elucidating the impact of BOP exposure during critical windows of development and its potential for transgenerational inheritance.

-

Advanced Analytical Methods: Developing and validating sensitive methods for the detection of BOP and its metabolites in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[20][21]

Conclusion

The available evidence strongly indicates that benzyl octyl phthalate possesses endocrine-disrupting properties, primarily through its estrogenic activity mediated by ERα. Its potential to interact with the androgen and PPAR signaling pathways further underscores the need for a thorough risk assessment. The experimental frameworks and data presented in this guide provide a robust foundation for researchers and drug development professionals to evaluate the endocrine disruption potential of BOP and to inform the development of safer alternatives.

References

- Aylward, L. L., Hays, S. M., Gagné, M., & Krishnan, K. (2009). Derivation of a biologically-based reference dose for butyl benzyl phthalate. Regulatory Toxicology and Pharmacology, 55(3), 249-258.

- Beko, G., Callesen, M., Weschler, C. J., Wierzbicka, A., Toft, U. M., & Clausen, G. (2015). Phthalate and alternative plasticizer in house dust and children's urine. Environmental Science & Technology, 49(12), 7374-7382.

- Chen, F. P., Chien, M. H., & Chen, Y. L. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. International Journal of Molecular Sciences, 22(19), 10334.